5-(Bromomethyl)isoxazol-3(2H)-one 5-(Bromomethyl)isoxazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792741
InChI: InChI=1S/C4H4BrNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7)
SMILES:
Molecular Formula: C4H4BrNO2
Molecular Weight: 177.98 g/mol

5-(Bromomethyl)isoxazol-3(2H)-one

CAS No.:

Cat. No.: VC15792741

Molecular Formula: C4H4BrNO2

Molecular Weight: 177.98 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)isoxazol-3(2H)-one -

Specification

Molecular Formula C4H4BrNO2
Molecular Weight 177.98 g/mol
IUPAC Name 5-(bromomethyl)-1,2-oxazol-3-one
Standard InChI InChI=1S/C4H4BrNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7)
Standard InChI Key KNAQMJBBBONHOY-UHFFFAOYSA-N
Canonical SMILES C1=C(ONC1=O)CBr

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties of 5-(Bromomethyl)isoxazol-3(2H)-one

PropertyValueSource
Molecular FormulaC4H4BrNO2\text{C}_4\text{H}_4\text{BrNO}_2
Molecular Weight177.985 g/mol
Monoisotopic Mass176.942540 g/mol
IUPAC Name5-(Bromomethyl)-1,2-oxazol-3(2H)-one
Boiling PointNot reported
Melting PointNot reported

Synthetic Methodologies

Direct Synthesis Routes

While no explicit synthetic procedure for 5-(Bromomethyl)isoxazol-3(2H)-one is documented in the provided sources, analogous compounds suggest plausible pathways. A common strategy for synthesizing 5-substituted isoxazolones involves cycloaddition reactions between halogenated oximes and electron-deficient alkenes. For instance, Sen et al. (1966) demonstrated the preparation of bromomethyl-substituted isoxazoles via [3+2] cycloaddition of bromoalkenes with nitrile oxides . Adapting this method, bromomethylation could occur post-cyclization using brominating agents like Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) under radical conditions.

Quantum chemical calculations on related systems (e.g., trifluoromethyl isoxazoles) indicate that regioselectivity in cycloadditions is governed by steric and electronic factors. Transition states favoring 5-substitution are stabilized by reduced steric hindrance compared to 4-substituted analogs . Applying these principles, a hypothetical synthesis of 5-(Bromomethyl)isoxazol-3(2H)-one might proceed as follows:

  • Oxime Formation: Condensation of hydroxylamine with a ketone precursor to generate an oxime.

  • Cycloaddition: Reaction with a bromomethyl-containing alkene under basic conditions (e.g., Et3N\text{Et}_3\text{N}) to form the isoxazole ring.

  • Lactonization: Oxidation or rearrangement to introduce the 3(2H)-one functionality.

Late-Stage Functionalization

Reactivity and Applications

Nucleophilic Substitution Reactions

Future Directions and Research Gaps

The current literature on 5-(Bromomethyl)isoxazol-3(2H)-one is sparse, with significant gaps in:

  • Synthetic Optimization: Development of efficient, scalable routes with characterized yields and purity.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity.

  • Computational Modeling: DFT studies to predict reactivity and guide functionalization strategies.

Addressing these gaps could unlock new applications in drug discovery and materials science.

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